molecular formula C9H14ClNO B6224432 1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride CAS No. 2763779-47-9

1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride

Cat. No.: B6224432
CAS No.: 2763779-47-9
M. Wt: 187.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride is an organic compound with the molecular formula C9H13NO·HCl. It is a derivative of phenylethanolamine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride typically involves the reaction of benzaldehyde with ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent like sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(aminomethyl)phenyl]ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

CAS No.

2763779-47-9

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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